molecular formula C8H14ClNO2 B112117 (R)-alpha-Allyl-proline hydrochloride CAS No. 177206-69-8

(R)-alpha-Allyl-proline hydrochloride

Cat. No. B112117
M. Wt: 191.65 g/mol
InChI Key: DIYYEOOBZVTROL-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proline is an alpha-amino acid that is used in the biosynthesis of proteins. It contains an alpha-amino group (which is in the protonated −NH3+ form under biological conditions), an alpha-carboxylic acid group (which is in the deprotonated −COO− form under biological conditions), and a side chain pyrrolidine, making it a non-polar, aliphatic amino acid . Hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base .


Molecular Structure Analysis

The molecular structure of a compound like “®-alpha-Allyl-proline hydrochloride” would be determined by the arrangement of its atoms and the chemical bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structures .


Chemical Reactions Analysis

The chemical reactions involving “®-alpha-Allyl-proline hydrochloride” would depend on its molecular structure and the conditions under which the reactions take place. Common types of reactions include acid-base reactions, redox reactions, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “®-alpha-Allyl-proline hydrochloride” would include characteristics such as its melting point, boiling point, solubility in water, and reactivity with other chemicals .

Scientific Research Applications

    L-lysine hydrochloride

    • Application : L-lysine hydrochloride is used in the production of multivitamin oral suspensions. It’s an essential amino acid that contains a hydrophobic chain and fewer chromophore groups .
    • Method : A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method is used to quantify L-lysine hydrochloride in bulk drug substances and multivitamin oral suspension .
    • Results : The developed method is very specific and cost-effective and does not require sample preparation and sample pretreatment .

    Glycine Methyl Ester Hydrochloride

    • Application : Glycine Methyl Ester Hydrochloride (GMEHCl) is used in the fabrication of optoelectronic devices such as routers and switches .
    • Method : Solvent evaporation was employed to grow an optical bulk single crystal of GMEHCl .
    • Results : The crystal may have uses in various NLO and photonic device configurations .

    L-lysine hydrochloride

    • Application : L-lysine hydrochloride is used in the production of multivitamin oral suspensions. It’s an essential amino acid that contains a hydrophobic chain and fewer chromophore groups .
    • Method : A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method is used to quantify L-lysine hydrochloride in bulk drug substances and multivitamin oral suspension .
    • Results : The developed method is very specific and cost-effective and does not require sample preparation and sample pretreatment .

    Glycine Methyl Ester Hydrochloride

    • Application : Glycine Methyl Ester Hydrochloride (GMEHCl) is used in the fabrication of optoelectronic devices such as routers and switches .
    • Method : Solvent evaporation was employed to grow an optical bulk single crystal of GMEHCl .
    • Results : The crystal may have uses in various NLO and photonic device configurations .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if “®-alpha-Allyl-proline hydrochloride” is similar to other hydrochlorides, it may be corrosive and cause skin burns and eye damage .

Future Directions

The future directions for research on a compound like “®-alpha-Allyl-proline hydrochloride” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on developing new treatments .

properties

IUPAC Name

(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYYEOOBZVTROL-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@]1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-alpha-Allyl-proline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.